molecular formula C11H12BrFO2 B1401184 Tert-butyl 5-bromo-2-fluorobenzoate CAS No. 889858-08-6

Tert-butyl 5-bromo-2-fluorobenzoate

Cat. No. B1401184
CAS RN: 889858-08-6
M. Wt: 275.11 g/mol
InChI Key: RGUSYURXTLDCDB-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-fluorobenzoate (TBFB) is an organic compound that has been widely used in scientific research due to its unique properties. TBFB has many applications in organic synthesis, as well as in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 5-bromo-2-fluorobenzoate has been utilized in various chemical syntheses and reactions. For instance, a study by Mongin and Schlosser (1996) demonstrated the regioselective ortho-lithiation of fluoroarenes with chlorine or bromine substituents, highlighting the compound's role in producing specific benzoic acids through deprotonation processes (Mongin & Schlosser, 1996). Similarly, Jørgensen et al. (2002) developed an efficient synthesis method for alpha-aryl esters at room temperature, utilizing tert-butyl esters in the process, showcasing the compound's versatility in organic synthesis (Jørgensen et al., 2002).

Polymer Science

In polymer science, Yıldız et al. (2001, 2007) studied the thermal and mechanical properties of poly(arylene ether ketone)s based on derivatives of tert-butyl and fluorobenzoate. Their research focused on how the molecular structure of these polymers, influenced by tert-butyl groups, affects their physical, thermal, and mechanical properties, indicating the compound's potential in enhancing polymer characteristics (Yıldız et al., 2001)(Yıldız et al., 2007).

Organic Chemistry and Drug Development

In organic chemistry, tert-butyl 5-bromo-2-fluorobenzoate has played a role in the development of various organic compounds. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, revealing its structural and biological aspects through X-ray diffraction and other techniques (Sanjeevarayappa et al., 2015). Another study by Liu et al. (2011) explored the use of tert-butyl perbenzoate in Fujiwara-Moritani reactions, demonstrating the compound's role in facilitating coupling reactions under mild conditions (Liu et al., 2011).

Environmental Applications

Moreover, in environmental applications, tert-butyl 5-bromo-2-fluorobenzoate derivatives have shown potential. Shakir et al. (2014) synthesized new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, assessing their antioxidant activities, which could have implications for environmental protection and pharmaceutical development (Shakir et al., 2014).

Future Directions

For more detailed information, refer to the provided resources . If you need further assistance or have additional queries, feel free to ask!

Mechanism of Action

Target of Action

Tert-butyl 5-bromo-2-fluorobenzoate is a complex organic compound The specific targets of this compound are not mentioned in the available resources

Mode of Action

The mode of action of Tert-butyl 5-bromo-2-fluorobenzoate is currently unknown due to the lack of specific information available

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect how Tert-butyl 5-bromo-2-fluorobenzoate interacts with its targets and exerts its effects.

properties

IUPAC Name

tert-butyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUSYURXTLDCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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